molecular formula C6H4Cl2N2O B8433982 3,5-Dichloro-4-pyridinecarbaldehyde oxime

3,5-Dichloro-4-pyridinecarbaldehyde oxime

Cat. No. B8433982
M. Wt: 191.01 g/mol
InChI Key: GURQDWMTFXFSLW-UHFFFAOYSA-N
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Patent
US07960552B2

Procedure details

To a suspension of 3,5-dichloro-4-pyridinecarbaldehyde (6.50 g, 36.9 mmol) in ethanol (55 mL) was added a solution of sodium hydroxide (1.77 g, 44.3 mmol) and hydroxylamine hydrochloride (3.08 g, 44.3 mmol) in water (30 mL). The suspension was heated to 90° C. The mixture was stirred at 90° C. for approximately 6.5 hours and then concentrated. Water was added and the resulting solid was isolated by filtration and dried under a nitrogen stream at 45° C. over phosphorus pentoxide to afford 3,5-dichloro-4-pyridinecarbaldehyde oxime (6.38 g, 33.4 mmol, 91%). 1H-NMR (400 MHz, DMSO-d6) δ 13.31 (s, 1H), 8.68 (s, 2H), 8.24 (s, 1H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
3.08 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:10])[C:7]=1[CH:8]=O.[OH-:11].[Na+].Cl.[NH2:14]O>C(O)C.O>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:10])[C:7]=1[CH:8]=[N:14][OH:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC=1C=NC=C(C1C=O)Cl
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.08 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for approximately 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
the resulting solid was isolated by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under a nitrogen stream at 45° C. over phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
ClC=1C=NC=C(C1C=NO)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33.4 mmol
AMOUNT: MASS 6.38 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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